molecular formula C16H24N2O4S2 B2495424 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide CAS No. 2034386-54-2

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide

Cat. No. B2495424
CAS RN: 2034386-54-2
M. Wt: 372.5
InChI Key: GBLNPQKKLFVUAX-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide, commonly referred to as MS-8-5-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmaceutical agent. This compound has been shown to exhibit a variety of biological effects, making it a promising candidate for use in the development of new drugs.

Scientific Research Applications

Synthesis and Reactivity

The research on compounds similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide focuses on synthetic methodologies and the reactivity of sulfonyl and azabicyclo groups. Studies have shown various synthetic pathways to create azabicyclo structures and sulfonyl compounds, highlighting their potential in constructing complex molecules. For instance, the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations has been explored to afford substituted 3-azabicyclo-[3.3.0]octanes, demonstrating the versatility of sulfonyl compounds in synthesizing bicyclic structures with potential applications in medicinal chemistry and materials science (Flynn, Zabrowski, & Nosal, 1992).

Molecular Interactions and Complexation

The complexation and molecular recognition capabilities of sulfonyl-containing compounds, particularly with azabicyclo structures, have been a subject of interest. Research in this area focuses on understanding how these molecules interact with other substances, which is crucial for developing sensor technologies, drug delivery systems, and understanding biological interactions. For example, the study of complexation of p-sulfonatocalix[4]arene with various diazabicyclo olefins has provided insights into the role of spherical shape complementarity in molecular recognition, offering a foundation for designing more efficient host-guest systems (Bakirci, Koner, & Nau, 2005).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-23(19,20)18-15-7-8-16(18)12-14(11-15)17-24(21,22)10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNPQKKLFVUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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